Cas no 15589-58-9 (N,N'-Bis(4-methoxyphenyl)propanediamide)
15589-58-9 structure
Product Name:N,N'-Bis(4-methoxyphenyl)propanediamide
Numero CAS:15589-58-9
MF:C17H18N2O4
MW:314.335824489594
CID:213951
PubChem ID:226624
Update Time:2025-06-07
N,N'-Bis(4-methoxyphenyl)propanediamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanediamide,N1,N3-bis(4-methoxyphenyl)-
- N,N'-bis(4-methoxyphenyl)propanediamide
- AC1L5EWH
- AC1Q5MXE
- AE-641
- Malonsaeure-di-p-anisidid
- N,N'-Bis-(4-methoxy-phenyl)-malonamid
- N,N'-bis(4-methoxyphenyl)malonamide
- N,N'-bis-(4-methoxy-phenyl)-malonamide
- N,N'-bis(p-methoxyphenyl)malonamide
- N,N'-di-4-methoxyphenylmalondiamide
- N~1~,N~3~-bis(4-methoxyphenyl)malonamide
- N1,N3-bis(4-methoxyphenyl)malonamide
- NSC17288
- NSC677381
- p-Malonanisidide
- AKOS003628106
- 15589-58-9
- F8889-1276
- SCHEMBL9313874
- N,N//'-Bis(4-methoxyphenyl)propanediamide
- NSC-677381
- TimTec1_000247
- SMR000473009
- AE-641/02507012
- HMS1534L05
- BRD-K34639846-001-01-6
- HMS2789N03
- DTXSID70280514
- NSC-17288
- CS-0337067
- CHEMBL136697
- Oprea1_249457
- NCGC00175320-01
- MLS001077226
- Propanediamide, N,N'-bis(4-methoxyphenyl)-
- N,N'-Bis(4-methoxyphenyl)propanediamide
-
- Inchi: 1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)18-16(20)11-17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
- Chiave InChI: MSEFNNYTRUIQHL-UHFFFAOYSA-N
- Sorrisi: O(C)C1C=CC(=CC=1)NC(CC(NC1C=CC(=CC=1)OC)=O)=O
Proprietà calcolate
- Massa esatta: 314.12674
- Massa monoisotopica: 314.127
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 350
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 76.7Ų
Proprietà sperimentali
- Densità: 1.267
- Punto di ebollizione: 609.9°C at 760 mmHg
- Punto di infiammabilità: 322.6°C
- Indice di rifrazione: 1.625
- PSA: 76.66
- LogP: 2.81710
N,N'-Bis(4-methoxyphenyl)propanediamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | N118915-125mg |
N,N'-Bis(4-methoxyphenyl)propanediamide |
15589-58-9 | 125mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N118915-250mg |
N,N'-Bis(4-methoxyphenyl)propanediamide |
15589-58-9 | 250mg |
$ 115.00 | 2022-06-03 | ||
| TRC | N118915-625mg |
N,N'-Bis(4-methoxyphenyl)propanediamide |
15589-58-9 | 625mg |
$ 225.00 | 2022-06-03 |
N,N'-Bis(4-methoxyphenyl)propanediamide Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
15589-58-9 (N,N'-Bis(4-methoxyphenyl)propanediamide) Prodotti correlati
- 5437-98-9(N-(4-Methoxyphenyl)-3-oxobutanamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti